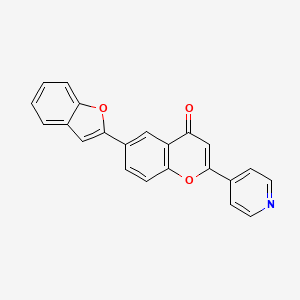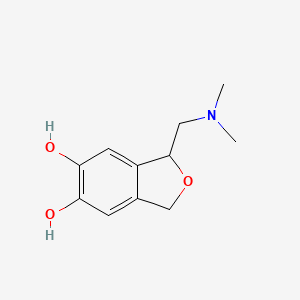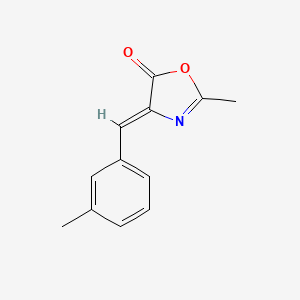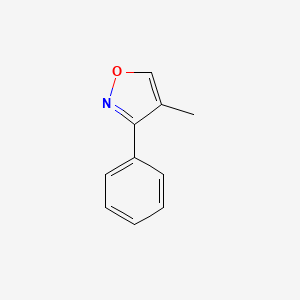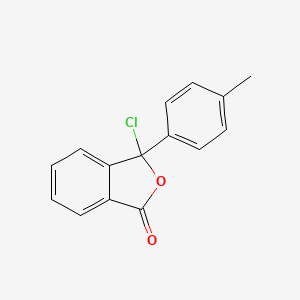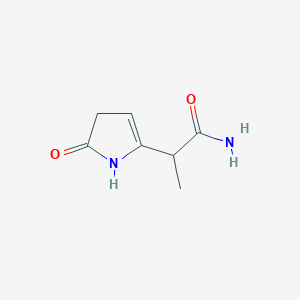
2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide is a heterocyclic compound featuring a pyrrole ring with a propanamide substituent
Preparation Methods
The synthesis of 2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide typically involves the reaction of maleic anhydride with amines. One common method includes the reaction of maleic anhydride with a suitable amine under controlled conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide can be compared with other similar compounds, such as:
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: This compound has a similar pyrrole ring structure but with different substituents, leading to distinct chemical and biological properties.
Imidazole-containing compounds: These compounds share some structural similarities but differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substituent pattern and the resulting properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(2-oxo-1,3-dihydropyrrol-5-yl)propanamide |
InChI |
InChI=1S/C7H10N2O2/c1-4(7(8)11)5-2-3-6(10)9-5/h2,4H,3H2,1H3,(H2,8,11)(H,9,10) |
InChI Key |
OWKZVKAJDWHVNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CCC(=O)N1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


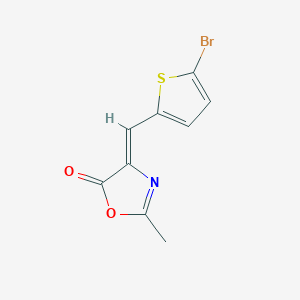
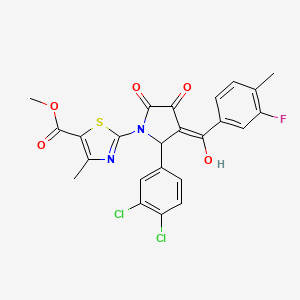
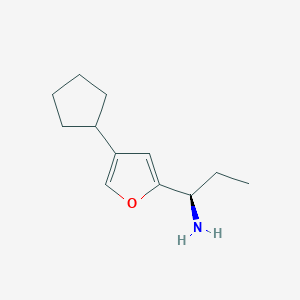

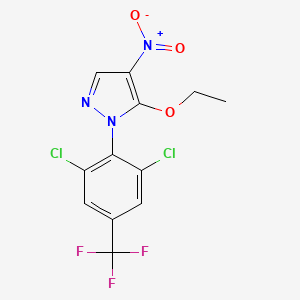
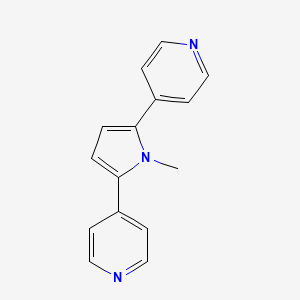

![[2-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12875614.png)
